molecular formula C15H12N2OS B3355111 3,5-Diphenyl-2-thioxoimidazolidin-4-one CAS No. 61815-22-3

3,5-Diphenyl-2-thioxoimidazolidin-4-one

Numéro de catalogue B3355111
Numéro CAS: 61815-22-3
Poids moléculaire: 268.3 g/mol
Clé InChI: NOOPLYYILFCGRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Diphenyl-2-thioxoimidazolidin-4-one is a compound with the molecular formula C15H12N2OS. It is a derivative of thiohydantoins (2-thioxoimidazolidin-4-one derivatives), which display a broad and potent biological profile . They are found in anticonvulsant, antimetastatic, anti-angiogenic, antimicrobial, and anticancer drugs .


Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One efficient method involves the liquid-phase combinatorial synthesis of 3,5-disubstituted-thiohydantoin . Another approach involves the reaction of benzoyl isothiocyanates with glycine in the presence of pyridine .


Molecular Structure Analysis

The molecular structure of this compound consists of a planar imidazolidine ring inclined to the phenyl substituents in the 5-position . The molecules are linked by an N—H O hydrogen bond . The C51–C56 and C61–C66 phenyl rings are inclined to the imidazolidine ring plane .

Applications De Recherche Scientifique

Pharmacological Applications

3,5-Diphenyl-2-thioxoimidazolidin-4-one and its derivatives show significant potential in various pharmacological applications:

  • Cannabinoid Receptor Ligands

    A study synthesized 30 derivatives of 5,5'-diphenyl-2-thioxoimidazolidin-4-one, revealing their affinity for the human CB(1) cannabinoid receptor. These compounds, with their thiohydantoin structure, exhibited increased affinity compared to their hydantoin counterparts. This research offers insights into molecular parameters influencing their affinity, such as molecular electrostatic potential and lipophilicity (Muccioli et al., 2005).

  • Antimicrobial Activities

    Research indicates that this compound can be converted into compounds with antimicrobial properties. For example, when reacted with chloroacetic acid or ethyl chloroacetate, it forms derivatives that have been evaluated for their antimicrobial activities (Magd El-Din et al., 2007).

  • Cyclooxygenase Inhibitors

    A series of substituted 3,5-diphenyl-2-thioxoimidazolin-4-ones have been synthesized as potential type-2 cyclooxygenase (COX-2) inhibitors. These compounds showed complete inhibition of human recombinant COX-2 at certain concentrations. Molecular modelling has helped identify drug interactions and suggest modifications for enhanced selectivity (Gauthier et al., 2006).

  • Cancer Research

    Some 3-phenyl-2-thioxoimidazolidin-4-one derivatives have shown potential in cancer research, particularly for breast cancer. Molecular docking studies predict their binding interactions with the Estrogen Receptor, indicating their potential as antitumor agents (Vanitha et al., 2021).

Corrosion Inhibition

5,5-Diphenyl-2-thioxoimidazolidin-4-one has been evaluated as a corrosion inhibitor for mild steel in HCl solution. Its efficiency increases with concentration and exhibits properties of a mixed-type inhibitor, demonstrating potential in corrosion prevention (Nabah et al., 2020).

Enzyme Inhibition

  • Fatty Acid Amide Hydrolase Inhibitors: Certain 2-thioxoimidazolidin-4-onederivatives have been evaluated as inhibitors of fatty acid amide hydrolase (FAAH). These derivatives were initially known as CB1 cannabinoid receptor ligands, but appropriate substitutions can result in FAAH inhibitors devoid of affinity for cannabinoid receptors. This research underscores the potential of these compounds in the modulation of endogenous bioactive fatty acid derivatives (Muccioli et al., 2006).
  • Perforin Inhibitors

    A series of 5-arylidene-2-thioxoimidazolidin-4-ones have been investigated as inhibitors of the lymphocyte-expressed pore-forming protein perforin. These compounds have shown potential in inhibiting the lytic activity of perforin, both in isolated protein and when delivered by natural killer cells. Such studies are significant in understanding the mechanisms of immune responses and developing potential therapeutic agents (Spicer et al., 2013).

  • α-Glucosidase/α-Amylase Inhibitors

    Novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase enzymes. These compounds exhibited significant enzyme inhibitory activity, suggesting their potential in managing diseases like diabetes where such enzyme inhibition is beneficial (Qamar et al., 2018).

  • Proteasome and Immunoproteasome Inhibitors

    2-Thioxoimidazolidin-4-one derivatives have been designed and evaluated as inhibitors of proteasome and immunoproteasome, essential targets for the treatment of hematological malignancies. These noncovalent inhibitors were identified as active inhibitors with low micromolar Ki values towards proteasome and immunoproteasome activities, suggesting their potential in cancer therapy (Maccari et al., 2017).

  • Antibacterial and Antifungal Agents

    New 2-Thioxoimidazolidin-4-one Compounds have been evaluated against Staphylococcus aureus clinical strains. These compounds demonstrated antibacterial, antibiofilm, and antihemagglutination activities, indicating their potential as new antibacterial drugs (Subhi et al., 2022).

Orientations Futures

The future directions of research on 3,5-Diphenyl-2-thioxoimidazolidin-4-one could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, it could be investigated for its potential as a lead structure for the development of most potent α-glucosidase inhibitors . Additionally, its potential as a corrosion inhibitor for mild steel dissolution in HCl could be explored .

Propriétés

IUPAC Name

3,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14-13(11-7-3-1-4-8-11)16-15(19)17(14)12-9-5-2-6-10-12/h1-10,13H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOPLYYILFCGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386787
Record name 3,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61815-22-3
Record name 3,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diphenyl-2-thioxoimidazolidin-4-one
Reactant of Route 2
3,5-Diphenyl-2-thioxoimidazolidin-4-one
Reactant of Route 3
3,5-Diphenyl-2-thioxoimidazolidin-4-one
Reactant of Route 4
3,5-Diphenyl-2-thioxoimidazolidin-4-one
Reactant of Route 5
Reactant of Route 5
3,5-Diphenyl-2-thioxoimidazolidin-4-one
Reactant of Route 6
3,5-Diphenyl-2-thioxoimidazolidin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.